![molecular formula C23H25N5O3 B2541786 2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396843-31-4](/img/structure/B2541786.png)
2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .Molecular Structure Analysis
The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using IR ranges (ATR, cm−1) .Scientific Research Applications
Antioxidant Properties
Amides, including benzamides, have been studied for their antioxidant activity. In vitro tests have shown that some synthesized benzamide compounds exhibit effective total antioxidant, free radical scavenging, and metal chelating activity. These properties are crucial in combating oxidative stress and preventing cellular damage .
Antibacterial Activity
Researchers have investigated the antibacterial potential of this compound. In vitro studies evaluated its inhibitory effects against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs to assess its efficacy. Understanding its antibacterial properties can contribute to the development of novel antimicrobial agents .
Drug Discovery
Amide derivatives, including benzamides, play a role in drug discovery. Their diverse chemical structures make them valuable candidates for developing new pharmaceuticals. Researchers explore their potential as anti-tumor, anti-microbial, anti-fungal, and anti-inflammatory agents. Investigating this compound’s interactions with biological targets is essential for drug development .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Benzamides, including our compound of interest, contribute to these sectors. Their structural versatility makes them useful in various industrial processes .
Natural Product Chemistry
Amides occur naturally in various molecules, including proteins and synthetic intermediates. Understanding their role in natural products and biological systems is essential. Researchers explore their interactions, reactivity, and potential applications in biochemistry and biotechnology .
Structural Building Blocks
Benzamides serve as building blocks for more complex molecules. Their functional groups allow for modifications, leading to the synthesis of diverse compounds. Researchers can use them as starting materials for designing new chemical entities with specific properties .
Mechanism of Action
Target of Action
The primary target of the compound 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The inhibition of AChE by 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide leads to an increase in the concentration of acetylcholine in the brain . This can result in enhanced cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-10-6-9-18(22(19)31-2)23(29)26-20-15-21(25-16-24-20)28-13-11-27(12-14-28)17-7-4-3-5-8-17/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLFCVBNWAOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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